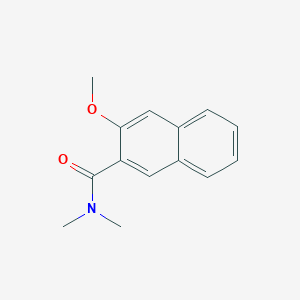

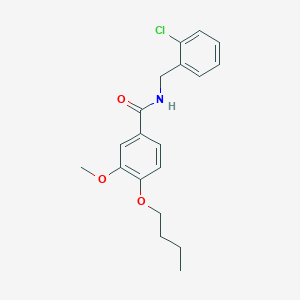

![molecular formula C17H29ClFN3 B4584069 (2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)

(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine

Overview

Description

This compound is a part of the broader class of chemicals involving halogenated benzyl groups and amines. Its specific structure and properties make it relevant in various chemical and pharmaceutical contexts.

Synthesis Analysis

- The synthesis process often involves substitution reactions with primary amines. In one study, similar compounds were synthesized using alkylamines, yielding high yields and confirmed through techniques like mass spectrometry and NMR ((Elmas, 2017)).

Molecular Structure Analysis

- X-ray crystallography is commonly used for structural characterization. For example, Elmas (2017) used this technique to determine the solid-state and molecular structures of synthesized compounds.

Chemical Reactions and Properties

- This compound may undergo various reactions, including electrophilic fluorination, as studied by Sorokin et al. (2013), which highlighted the formation of complex mixtures and the influence of fluorination on the properties of similar compounds (Sorokin et al., 2013).

Physical Properties Analysis

- Studies on similar compounds often focus on solubility and thermal stability. For instance, Chung et al. (2008) synthesized fluorinated polyimides with low moisture absorption and excellent thermal stability, which could be relevant for understanding the physical properties of the compound (Chung et al., 2008).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, are influenced by the presence of fluorinated and chlorinated groups. As seen in the study by Kanai et al. (2003), these groups can significantly affect the regioselective hydrogenolysis of similar compounds (Kanai et al., 2003).

Scientific Research Applications

Electrophilic Fluorination and Chemical Reactivity

Research into the electrophilic fluorination of N,N-dimethylamino compounds, including studies on the fluorination of N,N-dimethylaniline and related amines, has provided insights into the reactivity of these compounds with N–F reagents. Such reactions are crucial for understanding the chemical behavior and potential applications of fluorinated amines in synthesizing biaryl compounds and exploring their complex reaction mechanisms (Sorokin, Pozharskii, & Ozeryanskii, 2013).

Development of Novel Materials

The synthesis of new materials, especially polymers and polyimides with specific functional groups, is a significant area of research. Studies have shown the preparation of novel fluorinated polyimides using aromatic diamines, demonstrating their solubility, thermal stability, and potential applications in electronics due to their low dielectric constants and moisture absorption rates. These materials are promising for advanced technological applications due to their unique properties (Chung & Hsiao, 2008).

Ligand Synthesis and Coordination Chemistry

The development of new ligands based on amines and their coordination to metal ions to form complexes is another crucial research area. These ligands and complexes are studied for their structural, magnetic, and electronic properties, contributing valuable information to the field of coordination chemistry and materials science. Research into mixed-valence oxovanadium(IV/V) dinuclear entities and their synthesis, structure, and EPR spectra is an example of how novel ligands can be designed for specific metal coordination environments (Mondal et al., 2005).

Catalysis and Polymerization

Rare-earth metal complexes, utilizing amines as ligands, have shown promising catalytic activity in the polymerization of cyclic esters, such as l-lactide. This research area explores the synthesis, characterization, and application of these complexes in initiating controlled polymerization, contributing to the development of biodegradable and biocompatible polymers (Duan et al., 2016).

properties

IUPAC Name |

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29ClFN3/c1-20(2)10-6-12-22(13-7-11-21(3)4)14-15-16(18)8-5-9-17(15)19/h5,8-9H,6-7,10-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBCYLGVJTZTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(CCCN(C)C)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

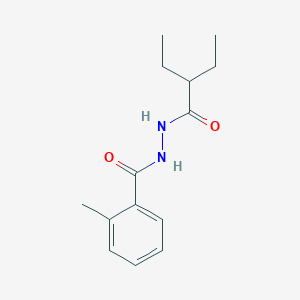

![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)

![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)

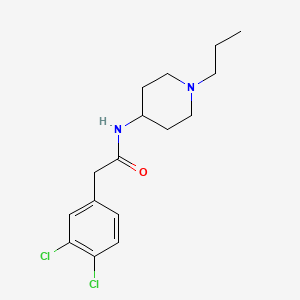

![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

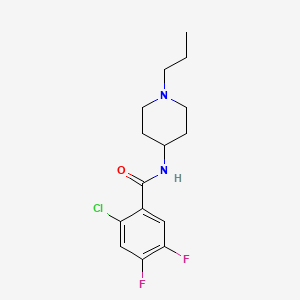

![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)

![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)

![N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4584081.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)